molecular formula C19H27N3O3 B2705435 [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone CAS No. 2319850-34-3

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone

Cat. No. B2705435
CAS RN: 2319850-34-3
M. Wt: 345.443
InChI Key: LEPFHUKFALZHRU-UHFFFAOYSA-N
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Description

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone is not fully understood. However, studies have shown that the compound interacts with specific targets such as ion channels and receptors in the central nervous system. This interaction leads to changes in cellular signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone has various biochemical and physiological effects. The compound has been shown to modulate the activity of ion channels and receptors in the central nervous system, which can affect neuronal excitability, synaptic transmission, and plasticity. It has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone has several advantages for lab experiments. The compound is stable and can be easily synthesized using a specific method. It also has low toxicity and can be used at various concentrations. However, the compound has some limitations, such as its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for the study of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone. One direction is to further investigate the mechanism of action of the compound and its interactions with specific targets in the central nervous system. Another direction is to study the potential therapeutic applications of the compound for various diseases. Additionally, the compound can be modified to improve its pharmacological properties and increase its efficacy.

Synthesis Methods

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone is synthesized using a specific method that involves the reaction of 6-cyclopropylpyridazine-3-carbaldehyde and 1-(2-hydroxyethyl)-4-piperidinone in the presence of a catalyst. The reaction leads to the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a modulator of ion channels and receptors in the central nervous system.

properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(17-3-1-2-12-24-17)22-10-8-14(9-11-22)13-25-18-7-6-16(20-21-18)15-4-5-15/h6-7,14-15,17H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFHUKFALZHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

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